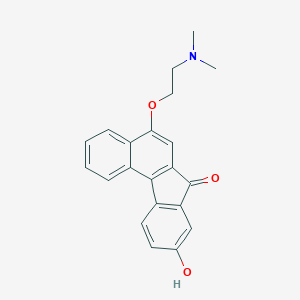
9-Hydroxybenfluron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxybenfluron is a chemical compound that has been studied for its potential pharmaceutical and agricultural applications. It is a derivative of benfluron, which is a herbicide used to control broadleaf weeds in crops such as wheat, barley, and oats. 9-Hydroxybenfluron has been synthesized using various methods, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
9-Hydroxybenfluron has been studied for its potential pharmaceutical and agricultural applications. In pharmaceuticals, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a herbicide, as well as its potential to enhance crop growth and yield.
Mécanisme D'action
The mechanism of action of 9-Hydroxybenfluron is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of plant hormones such as auxins and gibberellins. This leads to the disruption of plant growth and development, making it an effective herbicide. In pharmaceuticals, it is believed to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation.
Effets Biochimiques Et Physiologiques
9-Hydroxybenfluron has been shown to have a range of biochemical and physiological effects. In plants, it inhibits the biosynthesis of plant hormones, leading to stunted growth and chlorosis. In humans, it has been shown to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-Hydroxybenfluron in lab experiments include its ability to inhibit the activity of enzymes involved in inflammation and cancer cell proliferation, as well as its potential use as a herbicide. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 9-Hydroxybenfluron. These include further studies on its mechanism of action, exploring its potential as a herbicide and crop growth enhancer, and investigating its potential pharmaceutical applications. Additionally, research on the toxicity of 9-Hydroxybenfluron is needed to determine its safety for human and environmental use.
Conclusion
9-Hydroxybenfluron is a chemical compound that has potential pharmaceutical and agricultural applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 9-Hydroxybenfluron and its safety for human and environmental use.
Méthodes De Synthèse
9-Hydroxybenfluron can be synthesized using various methods, including the reaction of benfluron with hydrogen peroxide in the presence of a catalyst such as copper(II) sulfate pentahydrate. Another method involves the reaction of benfluron with sodium hypochlorite in the presence of a base such as sodium hydroxide. The yield of 9-Hydroxybenfluron can vary depending on the method used, with the copper catalyzed reaction yielding higher yields than the sodium hypochlorite method.
Propriétés
Numéro CAS |
115029-30-6 |
|---|---|
Nom du produit |
9-Hydroxybenfluron |
Formule moléculaire |
C21H19NO3 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
5-[2-(dimethylamino)ethoxy]-9-hydroxybenzo[c]fluoren-7-one |
InChI |
InChI=1S/C21H19NO3/c1-22(2)9-10-25-19-12-18-20(15-6-4-3-5-14(15)19)16-8-7-13(23)11-17(16)21(18)24/h3-8,11-12,23H,9-10H2,1-2H3 |
Clé InChI |
SAMGZMAPTSFCLX-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC2=C(C3=C(C2=O)C=C(C=C3)O)C4=CC=CC=C41 |
SMILES canonique |
CN(C)CCOC1=CC2=C(C3=C(C2=O)C=C(C=C3)O)C4=CC=CC=C41 |
Autres numéros CAS |
115029-30-6 |
Synonymes |
9-hydroxybenfluron |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



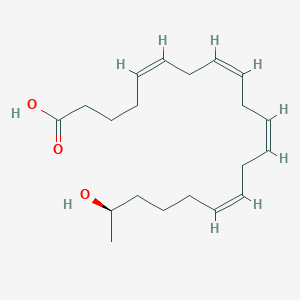
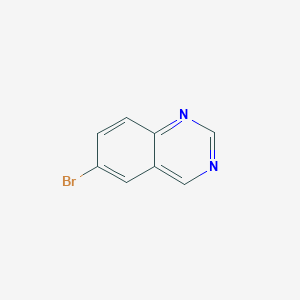
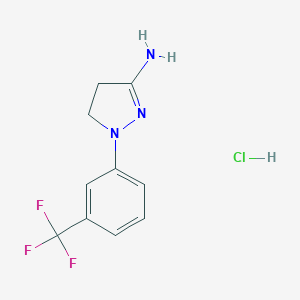
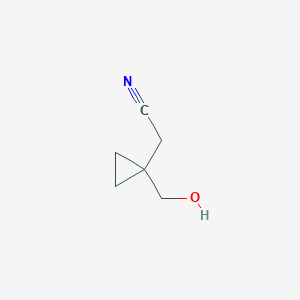
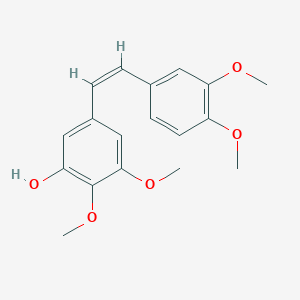

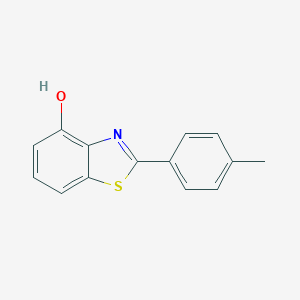
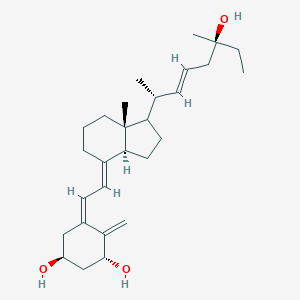
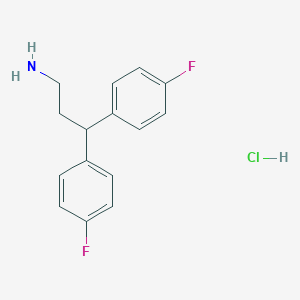

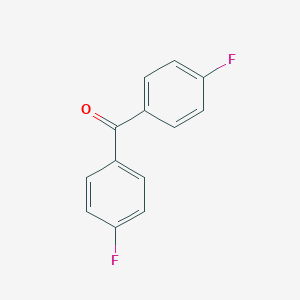
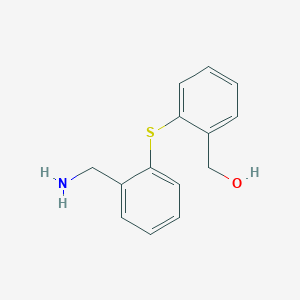
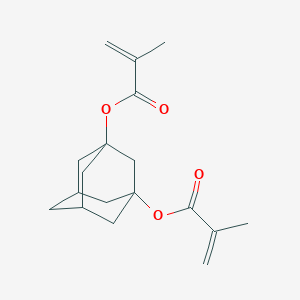
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)